Diethyl methyl-iso-propylmalonate
Overview
Description
Diethyl methyl-iso-propylmalonate is an organic compound with the molecular formula C11H20O4. It is a diethyl ester of isopropylmethylmalonic acid. This compound is known for its applications in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl methyl-iso-propylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
In industrial settings, the synthesis of diethyl isopropylmethylmalonate follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Diethyl methyl-iso-propylmalonate undergoes several types of chemical reactions, including:
Alkylation: As mentioned earlier, it can be alkylated to form various substituted malonates.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield isopropylmethylmalonic acid.
Decarboxylation: Upon heating, it can undergo decarboxylation to form isopropylmethylacetic acid.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides (e.g., isopropyl bromide, methyl iodide).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heat (typically around 150-200°C).
Major Products Formed
Alkylation: Substituted malonates.
Hydrolysis: Isopropylmethylmalonic acid.
Decarboxylation: Isopropylmethylacetic acid.
Scientific Research Applications
Diethyl methyl-iso-propylmalonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various pharmaceuticals and fine chemicals.
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of diethyl isopropylmethylmalonate primarily involves its role as a precursor in organic synthesis. It acts as a nucleophile in alkylation reactions, where the enolate ion formed from diethyl malonate attacks electrophilic alkyl halides. This results in the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Diethyl ethoxymethylene malonate: Used in the synthesis of quinolones and other heterocyclic compounds.
Uniqueness
Diethyl methyl-iso-propylmalonate is unique due to the presence of both isopropyl and methyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable intermediate in the synthesis of specific pharmaceuticals and fine chemicals where such structural features are desired.
Properties
IUPAC Name |
diethyl 2-methyl-2-propan-2-ylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-6-14-9(12)11(5,8(3)4)10(13)15-7-2/h8H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSVPQIOJRYMGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207146 | |
Record name | Diethyl methylisopropylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58447-69-1 | |
Record name | Diethyl methylisopropylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058447691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 58447-69-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl methylisopropylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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